molecular formula C30H48O3 B569088 Oleanolic Acid-d3 CAS No. 946530-77-4

Oleanolic Acid-d3

Cat. No. B569088
CAS RN: 946530-77-4
M. Wt: 459.729
InChI Key: MIJYXULNPSFWEK-MNSGBSGKSA-N
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Description

Oleanolic Acid, also known as Oleanic Acid, is a naturally occurring pentacyclic triterpenoid related to betulinic acid . It is widely distributed in food and plants where it exists as a free acid or as an aglycone of triterpenoid saponins . It can be found in olive oil, Phytolacca americana (American pokeweed), and Syzygium spp, garlic, etc .


Synthesis Analysis

Oleanolic Acid biosynthesis starts with mevalonate to create squalene. Squalene monooxygenase in the next step oxidizes the squalene and forms an epoxide resulting in 2,3-oxidosqualene . Beta-amyrin synthase creates beta-amyrin by a ring formation cascade . After the formation of beta-amyrin, CYP716AATR2, also known as a cytochrome p450 enzyme, oxidizes carbon 28 turning it into alcohol . CYP716AATR2 converts the alcohol to aldehyde and finally to a carboxylic acid forming oleanolic acid .


Molecular Structure Analysis

Oleanolic acid binds to the αM -I domain in its extended-open form, the dominant conformation found in αM clusters . Molecular dynamics simulation revealed that oleanolic acid can increase the flexibility of the α7 helix and promote its movement away from the N-terminus .


Chemical Reactions Analysis

Oleanolic Acid has been shown to inhibit α-glucosidase activity in a mixed-type manner with an IC 50 value of 3.04±0.05 µM, and the inhibition followed a multi-phase kinetic process with a first-order reaction .


Physical And Chemical Properties Analysis

Oleanolic Acid is almost insoluble in water due to its hydrophobic nature . This has led to a number of approaches to enhance its biopharmaceutical properties .

Mechanism of Action

Oleanolic Acid has been found to have potential therapeutic effects on different diseases and their symptoms . It has been suggested that Oleanolic Acid might function as an allosteric agonist inducing clustering of αM on macrophages by shifting the balance from the closed to the extended-open conformation .

Future Directions

There has been a surge of interest in the therapeutic potential of Oleanolic Acid in the prevention and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of Oleanolic Acid to enhance its solubility, bioavailability, and potency . Some of these derivatives have also been therapeutic candidates in a number of clinical trials .

properties

CAS RN

946530-77-4

Product Name

Oleanolic Acid-d3

Molecular Formula

C30H48O3

Molecular Weight

459.729

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D

InChI Key

MIJYXULNPSFWEK-MNSGBSGKSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

synonyms

(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid;  (3β)-3-hydroxyolean-12-en-28-oic Acid-d3;  (+)-Oleanolic Acid-d3;  3β-Hydroxyolean-12-en-28-oic Αcid-d3;  Astrantiagenin C-d3;  Caryophyllin-d3;  Giganteumgenin C-d3;  Gledigenin 1-d3;  NSC 114945-d3;  Oleonol

Origin of Product

United States

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